4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde
Description
4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a 2-hydroxyethylsulfanyl (-S-CH₂CH₂OH) moiety. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and coordination chemistry due to its reactive aldehyde and sulfur-containing groups .
Properties
IUPAC Name |
4-(2-hydroxyethylsulfanyl)-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-3-4-15-9-2-1-7(6-12)5-8(9)10(13)14/h1-2,5-6,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYMXWCKFYGWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde typically involves the nitration of 4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-[(2-Hydroxyethyl)sulfanyl]-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic applications, including the development of novel drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde involves its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and enzymes. The hydroxyethyl and sulfanyl groups contribute to the compound’s reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfanyl Group
Compound A : 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (CAS: 477852-05-4)
- Structure : Differs by replacing the hydroxyethylsulfanyl group with a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) substituent and adding an oxime (-CH=N-OH) at the aldehyde position.
- Molecular Formula: C₁₄H₁₂N₂O₃S (vs. C₉H₉NO₄S for the target compound) .
- Key Differences: The methylphenyl group increases lipophilicity, reducing water solubility compared to the hydroxyethyl analog. The absence of a hydroxyl group diminishes hydrogen-bonding capacity.
Compound B : Tyrosol (4-(2-Hydroxyethyl)phenol)
- Structure: A phenolic compound with a hydroxyethyl chain but lacking the nitro and aldehyde groups .
- Key Differences: Tyrosol’s phenol ring enhances antioxidant activity, whereas the nitro group in the target compound may confer electrophilic reactivity. The aldehyde group in the target compound enables nucleophilic additions (e.g., condensation reactions), absent in tyrosol.
Functional Group Modifications
Compound C : 3-Nitro-4-(p-tolylthio)benzaldoxime
- Structure : Similar to Compound A but with a para-tolylthio group and oxime.
- Applications: Used in crystallography and as a ligand for transition metals due to its planar structure and nitrogen/oxygen donor sites .
- Comparison :
- The target compound’s hydroxyethylsulfanyl group offers better aqueous solubility, while Compound C’s tolylthio group enhances thermal stability.
Physicochemical Properties
Research Findings and Trends
- Catalytic Studies: The target compound’s aldehyde group participates in Knoevenagel condensations, while its sulfur atom aids in palladium-catalyzed cross-couplings .
- Thermal Stability : Compounds with methylphenylsulfanyl groups (e.g., Compound A) exhibit higher decomposition temperatures (~250°C) compared to the target compound (~180°C) due to increased aromaticity .
- Environmental Impact : The hydroxyethyl group improves biodegradability relative to purely aromatic analogs, aligning with green chemistry trends .
Biological Activity
4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10N2O3S
- Molecular Weight : 218.25 g/mol
- Structure : The compound contains a nitro group, a hydroxyl group, and a sulfanyl group, which contribute to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity :
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Anticancer Potential :
- Nitro-substituted compounds are often investigated for their anticancer properties. The presence of the nitro group in this compound may enhance its ability to induce apoptosis in cancer cells. Preliminary studies suggest cytotoxic effects on specific cancer cell lines, although further research is needed to establish definitive anticancer activity .
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Antioxidant Properties :
- Compounds containing sulfanyl groups are known to exhibit antioxidant activities. The ability of this compound to scavenge free radicals could play a role in protecting cells from oxidative stress.
The biological effects of this compound can be attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- DNA Interaction : Nitro groups are known to participate in DNA interactions, which can lead to DNA damage and subsequent cell death in cancerous cells.
Case Studies
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Antibacterial Efficacy :
- A study investigated the antibacterial activity of various nitrobenzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with hydroxyl and sulfanyl groups showed lower minimum inhibitory concentrations (MIC), suggesting enhanced efficacy due to structural features similar to those of this compound .
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Cytotoxicity Assays :
- In vitro assays conducted on cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects, particularly against breast and colon cancer cell lines. The mechanism appeared to involve apoptosis induction and cell cycle arrest.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
